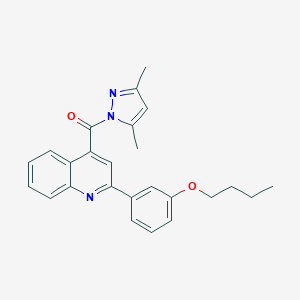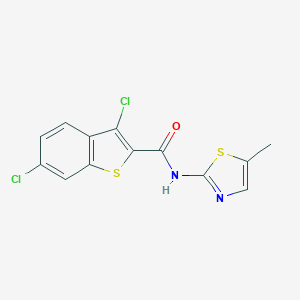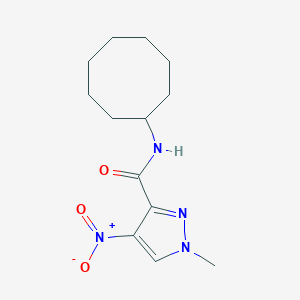
2-(3-BUTOXYPHENYL)-4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)QUINOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Butoxyphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a butoxyphenyl group and a pyrazole carbonyl group, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butoxyphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)quinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the butoxyphenyl and pyrazole carbonyl groups through a series of substitution and coupling reactions. Key steps may include:
Nitration and Reduction: Nitration of a suitable quinoline precursor followed by reduction to introduce amino groups.
Coupling Reactions: Use of coupling reagents such as EDCI or DCC to attach the butoxyphenyl and pyrazole carbonyl groups.
Purification: Chromatographic techniques to purify the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(3-Butoxyphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)quinoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Use of halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
科学研究应用
2-(3-Butoxyphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)quinoline has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific diseases.
Biological Studies: Investigation of its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.
Chemical Biology: Use as a probe to study molecular interactions and pathways in cells.
Industrial Applications: Potential use in the development of new materials or chemical processes.
作用机制
The mechanism of action of 2-(3-butoxyphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of enzymes involved in disease pathways.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting DNA replication and transcription.
相似化合物的比较
Similar Compounds
2-Phenylquinoline: A simpler quinoline derivative with a phenyl group.
4-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)quinoline: Lacks the butoxyphenyl group.
2-(3-Butoxyphenyl)quinoline: Lacks the pyrazole carbonyl group.
Uniqueness
2-(3-Butoxyphenyl)-4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)quinoline is unique due to the presence of both the butoxyphenyl and pyrazole carbonyl groups, which may confer distinct chemical and biological properties. This combination of functional groups can enhance its potential as a versatile compound for various applications in research and industry.
属性
分子式 |
C25H25N3O2 |
|---|---|
分子量 |
399.5g/mol |
IUPAC 名称 |
[2-(3-butoxyphenyl)quinolin-4-yl]-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C25H25N3O2/c1-4-5-13-30-20-10-8-9-19(15-20)24-16-22(21-11-6-7-12-23(21)26-24)25(29)28-18(3)14-17(2)27-28/h6-12,14-16H,4-5,13H2,1-3H3 |
InChI 键 |
SPPXXWSAIIWDSK-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(=CC(=N4)C)C |
规范 SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(=CC(=N4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE](/img/structure/B451502.png)
![Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451503.png)
![1,2,3-trimethyl-N-[4-(trifluoromethyl)phenyl]-1H-indole-5-carboxamide](/img/structure/B451507.png)
![2-{[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B451508.png)
![methyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451510.png)
![2,3-Dihydroindol-1-yl-[3-(1,2,4-triazol-1-yl)-1-adamantyl]methanone](/img/structure/B451511.png)

METHANONE](/img/structure/B451517.png)
METHANONE](/img/structure/B451519.png)
![2-({[4-(Acetylamino)phenyl]sulfonyl}amino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B451520.png)

![2,2-dibromo-N-[1-(4-ethylphenyl)ethyl]-1-methylcyclopropanecarboxamide](/img/structure/B451524.png)
![Propan-2-yl 2-[(cyclobutylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451525.png)
